molecular formula C8H13NO4S B12688540 L-Cysteine, N-acetyl-S-(2-oxopropyl)- CAS No. 45122-45-0

L-Cysteine, N-acetyl-S-(2-oxopropyl)-

Cat. No.: B12688540
CAS No.: 45122-45-0
M. Wt: 219.26 g/mol
InChI Key: JFQPXTZHEPZZHC-ZETCQYMHSA-N
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Description

L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2-oxopropyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with a suitable 2-oxopropylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of L-Cysteine, N-acetyl-S-(2-oxopropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(2-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2-oxopropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves its ability to act as a precursor to glutathione, a major antioxidant in the body. The compound is deacetylated to release L-cysteine, which then participates in the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress. Additionally, the thiol group in the compound can directly scavenge reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, N-acetyl-S-(2-oxopropyl)- is unique due to the presence of both the acetyl and 2-oxopropyl groups, which confer distinct chemical properties and potential biological activities. Its ability to act as a precursor to glutathione and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

CAS No.

45122-45-0

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1

InChI Key

JFQPXTZHEPZZHC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)CSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)CSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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